Absolute Diastereocontrol in FucA-Catalyzed Aldol Addition vs. N-Cbz-glycinal and N-Cbz-3-aminopropanal
In FucA-catalyzed aldol additions with dihydroxyacetone phosphate (DHAP), N-Cbz-alaninal (both enantiomers) exclusively yields the 3R,4R configured aldol adduct with 100% diastereomeric excess (de) [1]. In stark contrast, under identical conditions, N-Cbz-glycinal and N-Cbz-3-aminopropanal produce major adducts with an inverted 3R,4S configuration [2]. This demonstrates that the α-methyl substituent of N-Cbz-alaninal directs absolute stereocontrol, a property not shared by its des-methyl or chain-extended analogs.
| Evidence Dimension | Aldol adduct stereochemistry (C-4 configuration) from FucA/DHAP reaction |
|---|---|
| Target Compound Data | 100% 3R,4R (both enantiomers) |
| Comparator Or Baseline | N-Cbz-glycinal: Major product 3R,4S; N-Cbz-3-aminopropanal: Major product 3R,4S |
| Quantified Difference | Complete stereochemical inversion |
| Conditions | FucA-catalyzed aldol addition of DHAP to N-Cbz-amino aldehydes in emulsion systems |
Why This Matters
Absolute stereocontrol is non-negotiable for synthesizing enantiopure iminocyclitols; substituting with N-Cbz-glycinal or N-Cbz-3-aminopropanal yields the wrong diastereomer, derailing the entire synthetic sequence.
- [1] Ardao I, Alvaro G, Benaiges MD. Kinetic modelling of aldolase-catalyzed addition between dihydroxyacetone phosphate and (S)-alaninal. Biochem. Eng. J. 2008; doi:10.1016/j.bej.2008.04.002. View Source
- [2] Espelt L, et al. Aldol additions of dihydroxyacetone phosphate to N-Cbz-amino aldehydes catalyzed by L-fuculose-1-phosphate aldolase in emulsion systems: inversion of stereoselectivity as a function of the acceptor aldehyde. Chem. Commun. (Camb.). 2005. View Source
